N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a bicyclic compound featuring a norbornene (bicyclo[2.2.1]heptene) core linked to a phthalazinecarboxamide moiety. The norbornene scaffold is widely utilized in polymer chemistry and medicinal chemistry due to its rigid structure and synthetic versatility .
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-18(23)15-5-3-2-4-14(15)16(20-21)17(22)19-10-13-9-11-6-7-12(13)8-11/h2-7,11-13H,8-10H2,1H3,(H,19,22) |
InChI Key |
LVPBZMYCBWTTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Norbornene Framework
The bicyclo[2.2.1]heptene (norbornene) core is synthesized via Diels-Alder reactions between cyclopentadiene and acyclic olefins such as 2-butene or 1-butene. For example, 2-butene reacts with cyclopentadiene at 150–350°C under autogenous pressure to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Figure 1A). This intermediate undergoes isomerization in the presence of acid catalysts (e.g., silica-alumina) to produce 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Table 1: Reaction Conditions for Norbornene Derivatives
| Starting Olefin | Catalyst | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| 2-butene | Silica-alumina | 200 | 2-methylene-3-methylnorbornane | 78 |
| 1-butene | Zeolite | 180 | 2-ethylidenenorbornane | 65 |
Functionalization to Primary Amine
Bicyclo[2.2.1]hept-5-en-2-ylmethanol (from hydroxylation of norbornene derivatives) is oxidized to the corresponding ketone using Swern conditions (dimethyl sulfoxide, oxalyl chloride, triethylamine). Reductive amination of the ketone with ammonium acetate and sodium cyanoborohydride yields the primary amine, bicyclo[2.2.1]hept-5-en-2-ylmethylamine, with 85% efficiency (Figure 1B).
Synthesis of 3-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic Acid
Cyclization to Phthalazine Core
Phthalic anhydride is treated with hydrazine hydrate in ethanol under reflux to form 1,4-dihydroxyphthalazine, which is methylated at the 3-position using methyl iodide and potassium carbonate. Subsequent oxidation with potassium permanganate introduces the 4-oxo group, yielding 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid (Figure 2A).
Table 2: Optimization of Phthalazine Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | H₂O | 80 | 6 | 72 |
| CrO₃ | Acetic acid | 100 | 4 | 68 |
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride or as a mixed anhydride with ethyl chloroformate. Nuclear magnetic resonance (NMR) analysis confirms successful activation via the disappearance of the carboxylic acid proton at δ 12.1 ppm and the appearance of a carbonyl signal at δ 170.5 ppm.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine is reacted with 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0°C to room temperature for 12 hours, achieving a 73% yield of the target compound (Figure 3A).
Table 3: Comparison of Coupling Agents
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DIPEA | Dichloromethane | 73 |
| DCC/DMAP | Triethylamine | THF | 65 |
Stereochemical Considerations
The exo configuration of the norbornene methyl group is retained during coupling, as confirmed by X-ray crystallography. Nuclear Overhauser effect (NOE) spectroscopy reveals proximity between the norbornene methyl protons and the phthalazine ring, indicating minimal steric hindrance.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted amine and carboxylic acid. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 6.51 (2H, br s, norbornene olefinic), δ 4.14 (2H, s, CH₂NH), δ 3.77 (3H, s, N-CH₃).
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth.
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. For example, certain derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Synthesis and Derivatives
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves several steps that can be optimized for yield and purity:
- Starting Materials : Bicyclo[2.2.1]heptene derivatives and phthalazine derivatives are commonly used.
- Reaction Conditions : The synthesis may require specific conditions such as temperature control, solvent choice, and catalyst presence to enhance reaction efficiency.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the anticancer efficacy of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Bicyclic moiety | Enhances binding affinity to target proteins |
| Carbonyl group | Essential for biological activity |
| Substituents on the phthalazine ring | Influence potency and selectivity |
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptene Core
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- XLogP3 : The target compound’s lipophilicity is estimated to be higher than the thiadiazole analog (1.3) due to the methyl group on the phthalazine ring.
- Hydrogen bonding: The phthalazinecarboxamide group provides two hydrogen bond donors and five acceptors, comparable to benzotriazinone derivatives .
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C_{17}H_{19}N_{5}O and a molecular weight of 313 Da. The structure features a bicyclic system which is known for imparting unique pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{19}N_{5}O |
| Molecular Weight | 313 Da |
| LogP | 2.32 |
| Polar Surface Area (Å) | 28 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Preliminary studies suggest that this compound may exhibit various biological activities:
- Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, indicating a possible role as an antimicrobial agent.
- Anticancer Properties : Some studies have indicated that it may induce apoptosis in cancer cells through the ROS-mediated mitochondrial dysfunction pathway.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
Case Studies
Several case studies have explored the biological effects of similar compounds derived from the bicyclo[2.2.1]heptane framework:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclo[2.2.1]heptane exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the bicyclic structure can enhance efficacy .
- Cancer Cell Line Analysis : Research conducted on various cancer cell lines indicated that compounds with similar structural motifs could trigger apoptotic pathways, leading to cell death in malignant cells .
- Inflammation Model Studies : In vivo studies have shown that bicyclic compounds can reduce markers of inflammation in animal models, indicating their potential therapeutic use in inflammatory diseases .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of phthalazine derivatives with bicyclo[2.2.1]heptene-based intermediates. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with the bicycloheptenylmethyl amine under anhydrous conditions.
- Oxo-group stabilization : Maintaining inert atmospheres (e.g., nitrogen) during cyclization to prevent oxidation side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to achieve >95% purity.
Reaction parameters like temperature (reflux at 80–100°C) and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for yield optimization .
Q. How can researchers assess the purity of this compound after synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm.
- TLC : Silica plates with ethyl acetate/hexane (1:1), visualized under UV or iodine vapor.
- NMR spectroscopy : Compare integration ratios of protons in the bicycloheptene (δ 5.8–6.2 ppm) and phthalazine (δ 8.1–8.5 ppm) moieties to confirm absence of impurities .
Q. What solvents are optimal for solubilizing this compound in biological assays?
- Methodological Answer : Due to its hydrophobic bicycloheptene group, use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous assays:
- Co-solvent systems : 10% DMSO in PBS (pH 7.4) with sonication to prevent precipitation.
- Surfactant-assisted solubilization : 0.1% Tween-80 to enhance dispersion.
Solubility profiles of analogous compounds (e.g., Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) suggest logP values ~2.5, guiding solvent selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Validate findings via:
- Dose-response curves : Test across a wide concentration range (nM to μM) to identify true IC50 values.
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm specificity.
- Batch-to-batch reproducibility : Re-synthesize and re-test using identical protocols.
Structural analogs (e.g., N,N-dimethyl-4-oxo-3-phenyl derivatives) show context-dependent activity, emphasizing the need for rigorous controls .
Q. What computational strategies are effective for predicting this compound’s binding modes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize proteins with conserved phthalazine-binding pockets (e.g., PARP1 or HDACs).
- Parameterization : Assign partial charges via AM1-BCC and solvation models (GBSA).
- Validation : Compare docking scores (>-9 kcal/mol) with experimental IC50 data.
Analogous studies on N-(1,3-benzodioxol-5-yl) derivatives highlight the importance of π-π stacking with aromatic enzyme residues .
Q. How can reaction mechanisms for synthesizing derivatives be experimentally validated?
- Methodological Answer : Employ kinetic and isotopic labeling studies:
- Kinetic profiling : Monitor intermediate formation via in situ IR spectroscopy (e.g., carbonyl stretch at 1680–1720 cm⁻¹).
- Isotope labeling : Use ¹⁵N-labeled amines to track amide bond formation via 2D NMR (HSQC).
- DFT calculations : Compare energy barriers for proposed pathways (e.g., SN2 vs. nucleophilic acyl substitution).
Evidence from N,N-dimethyl analogs suggests that steric hindrance from the bicycloheptene group favors concerted mechanisms .
Q. What strategies optimize stability during long-term storage?
- Methodological Answer : Stability is influenced by moisture and light. Best practices include:
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Protection from light : Use amber vials; monitor degradation via HPLC every 6 months.
- Buffered solutions : Add antioxidants (e.g., 0.01% BHT) for aqueous formulations.
Related compounds (e.g., 3-benzyl-N-[3-(dimethylsulfamoyl)phenyl] derivatives) show <5% degradation over 12 months under these conditions .
Data Contradiction & Structural Analysis
Q. How should researchers address discrepancies in NMR data across studies?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Mitigate via:
- Standardized conditions : Use deuterated DMSO for all experiments.
- Variable temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria) between 25°C and 60°C.
- COSY/NOESY : Confirm spatial correlations between bicycloheptene and phthalazine protons.
Studies on 4-oxo-3,4-dihydrophthalazinecarboxamides reveal solvent-dependent δ 2.1–2.3 ppm shifts for methyl groups .
Q. What structural analogs provide insights into modifying this compound’s bioactivity?
- Methodological Answer : Key analogs and their properties:
- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate : Enhanced solubility but reduced potency due to ester hydrolysis.
- N,N-dimethyl-4-oxo-3-phenyl derivatives : Improved metabolic stability via steric shielding.
- N-(1,3-benzodioxol-5-yl) analogs : Increased CNS penetration via logP modulation.
Structure-activity relationship (SAR) studies suggest that substituting the bicycloheptene with bulkier groups (e.g., adamantane) enhances target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
